Naproxen etemesil
Overview
Description
Naproxen etemesil is a lipophilic, non-acidic, inactive prodrug of naproxen. It is hydrolyzed to pharmacologically active naproxen once absorbed. Naproxen is a well-known nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis, gout, and fever .
Preparation Methods
Naproxen etemesil is synthesized through a series of chemical reactions starting from naproxen. The synthetic route involves the esterification of naproxen with etemesil chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow chemistry and advanced purification techniques .
Chemical Reactions Analysis
Naproxen etemesil undergoes hydrolysis to form naproxen, which is the active form of the drug. This hydrolysis reaction occurs in the presence of water and is catalyzed by enzymes in the body. The major product formed from this reaction is naproxen .
Naproxen itself can undergo various chemical reactions, including:
Oxidation: Naproxen can be oxidized to form naproxen quinone.
Reduction: Naproxen can be reduced to form dihydronaproxen.
Substitution: Naproxen can undergo substitution reactions to form various derivatives, such as naproxen methyl ester.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon .
Scientific Research Applications
Naproxen etemesil has been used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the hydrolysis of ester prodrugs and the kinetics of drug release.
Biology: It is used to study the pharmacokinetics and metabolism of naproxen in biological systems.
Medicine: It is investigated for its potential to reduce gastrointestinal side effects compared to naproxen due to its non-acidic nature.
Industry: It is used in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of naproxen
Mechanism of Action
Naproxen etemesil is hydrolyzed to naproxen, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The molecular targets of naproxen include the COX enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Naproxen etemesil is unique compared to other similar compounds due to its non-acidic nature and its ability to reduce gastrointestinal side effects. Similar compounds include:
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but with a higher risk of gastrointestinal side effects.
Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.
Diclofenac: An NSAID with a broader range of applications but also associated with gastrointestinal and cardiovascular risks.
This compound stands out due to its improved safety profile and potential for better patient compliance.
Properties
IUPAC Name |
2-methylsulfonylethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-12(17(18)22-8-9-23(3,19)20)13-4-5-15-11-16(21-2)7-6-14(15)10-13/h4-7,10-12H,8-9H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUBSOKFSVXKS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191903 | |
Record name | Naproxen etemesil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385800-16-8 | |
Record name | Naproxen etemesil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385800168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxen etemesil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12398 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naproxen etemesil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPROXEN ETEMESIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214269U36R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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